molecular formula C6H6BrN3O2 B183267 Methyl 2-amino-5-bromopyrimidine-4-carboxylate CAS No. 1034737-23-9

Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Cat. No.: B183267
CAS No.: 1034737-23-9
M. Wt: 232.03 g/mol
InChI Key: SKLATOCEDFADID-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with bromine to introduce the bromine atom at the 5-position. This is followed by esterification with methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield substituted pyrimidine derivatives.

    Oxidation and Reduction: Produce nitro or alkylamine derivatives.

    Coupling Reactions: Result in biaryl compounds.

Scientific Research Applications

Methyl 2-amino-5-bromopyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • Methyl 5-bromopyrimidine-2-carboxylate
  • 2-Amino-4-methylpyrimidine-5-carboxylate
  • 2-Amino-5-bromopyrimidine

Comparison: Methyl 2-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the pyrimidine ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLATOCEDFADID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635363
Record name Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034737-23-9
Record name Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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